Alkali metal dithionites

Alkali metal dithionites, also known as sodium or potassium dithionite, are inorganic compounds with the formula M₂S₂O₆, where M represents an alkali metal (such as Na or K). These substances are white crystalline solids that decompose readily upon exposure to air and moisture. They are strong reducing agents due to their ability to donate electrons, making them useful in various applications.

Primarily used for bleaching textiles, paper, and leather without affecting the fiber structure, alkali metal dithionites offer a more environmentally friendly alternative compared to traditional bleaching methods. Additionally, these compounds find application in the decolorization of organic pigments and dyes, as well as in chemical reactions requiring reducing conditions.

In industrial processes, they are often used in dyeing and finishing industries for their ability to reduce and then oxidize certain groups on molecules, thereby altering color or improving printability. Due to their strong reducing properties, these compounds can also be employed in the purification of metals, particularly in the removal of oxide layers from metal surfaces.

Safety precautions must be observed when handling alkali metal dithionites due to their highly reactive nature and potential for decomposition, which may release flammable gases. Proper storage under inert conditions is essential to prevent unwanted reactions.

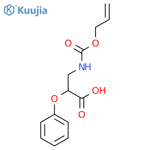

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

Sodium Hydrosulfite, 85% | 7775-14-6 | NA2S2O4 |

関連文献

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

推奨される供給者

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品